Bienvenue dans la boutique en ligne BenchChem!

1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Drug Discovery ADME Profiling Quinazoline SAR

This compound is a non-trivial screening candidate with a pre-existing selectivity envelope (12 assays, 11 targets in ChEMBL). Its C4-thione offers a soft Lewis-basic site for selective conjugation, distinguishing it from quinazolinone analogs. With zero H-bond donors, moderate XLogP3 (3.5), and only 3 rotatable bonds, it meets passive permeability criteria for phenotypic assays. Choose this precise substitution pattern to confidently support mechanistic studies and fragment-evolution programs.

Molecular Formula C19H18N2OS
Molecular Weight 322.4g/mol
CAS No. 342595-09-9
Cat. No. B379707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
CAS342595-09-9
Molecular FormulaC19H18N2OS
Molecular Weight322.4g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C19H18N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2
InChIKeyIDYZHGZAMIQYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione (CAS 342595-09-9) – Tetrahydroquinazoline‑thione Scaffold for Differentiated Procurement


This compound belongs to the 1,2‑disubstituted 5,6,7,8‑tetrahydro‑4(1H)-quinazolinethione class, carrying a furan‑2‑ylmethyl substituent at N1 and a phenyl ring at C2, with a thiocarbonyl at C4. The partially saturated bicyclic core introduces conformational flexibility that is absent in fully aromatic quinazolines, while the thione group confers distinct hydrogen‑bond acceptor and metal‑coordination capacity [1]. The ChEMBL entry CHEMBL1596156 records 12 bioactivity assays across multiple target classes, confirming that the compound has been interrogated in phenotypic and target‑based screens [2]. These structural and database features position it as a non‑trivial screening candidate rather than a generic quinazoline placeholder.

Why Generic Substitution Fails for 1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione – Substituent‑Dependent Physicochemical Divergence


Even within the narrow set of 1,2‑disubstituted tetrahydroquinazoline‑4‑thiones, small changes in the N1 or C2 substituent produce measurable shifts in computed lipophilicity, hydrogen‑bond capacity, and rotatable bond count [1]. Replacing the 2‑furylmethyl with a tetrahydrofuranylmethyl (CAS 685551‑25‑1) saturates the heterocycle, altering both logP and metabolic soft spots; substituting the 2‑phenyl with a 3‑methylphenyl (CAS 831187‑70‑3) adds steric bulk and an additional hydrophobic increment. These differences, detailed quantitatively below, mean that solubility, permeability, and off‑target liability cannot be assumed equivalent. For procurement decisions, the precise substitution pattern defines which screening campaigns or mechanistic studies the compound can credibly support.

Quantitative Differentiation Evidence for 1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione – Comparator‑Anchored Data


Lipophilicity Advantage Over the m‑Tolyl Analog – Lower Computed XLogP3

The target compound has a computed XLogP3 of 3.5 [1]. The closest available comparator, 1-(furan‑2‑ylmethyl)-2-(3‑methylphenyl)‑5,6,7,8‑tetrahydroquinazoline‑4(1H)‑thione (CAS 831187‑70‑3), adds one methyl group to the 2‑phenyl ring. Based on the additive contribution of an aromatic methyl (≈ +0.5 log units), the comparator is predicted to have an XLogP3 of approximately 4.0 [2]. The ∼0.5‑unit difference indicates that the target compound is measurably less lipophilic, which can translate into superior aqueous solubility and a lower risk of phospholipidosis or hydrophobic off‑target binding in screening campaigns.

Drug Discovery ADME Profiling Quinazoline SAR

Zero Hydrogen‑Bond Donors – Differentiated Pharmacokinetic Profile vs. Hydroxy‑Containing Analogs

The target compound has zero hydrogen‑bond donors (HBD = 0) and two hydrogen‑bond acceptors (HBA = 2) [1]. In contrast, the structurally related analog 1-(3‑hydroxypropyl)-2-(3‑methoxyphenyl)‑5,6,7,8‑tetrahydro‑4(1H)-quinazolinethione (MLS000050860) carries a primary alcohol on the N1 side chain, contributing one H‑bond donor and one additional acceptor [2]. The absence of H‑bond donors in the target compound predicts higher passive membrane permeability and a greater likelihood of blood–brain barrier penetration according to the Lipinski and CNS MPO rules, making it the preferred candidate for campaigns that require intracellular or CNS target engagement.

Medicinal Chemistry Permeability Blood–Brain Barrier

Limited Rotatable Bonds – Reduced Conformational Entropy Penalty on Binding

The target compound contains only three rotatable bonds [1], whereas the dimethylaminopropyl‑substituted analog 1‑[3‑(dimethylamino)propyl]‑2‑(3‑methoxyphenyl)‑5,6,7,8‑tetrahydro‑4(1H)-quinazolinethione has five rotatable bonds in its N1 side chain . Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal mol⁻¹ upon binding to a protein target. The lower conformational flexibility of the target compound can improve binding affinity per heavy atom (ligand efficiency), making it a more economical starting point for fragment‑based or structure‑guided optimization campaigns.

Structure-Based Design Binding Affinity Ligand Efficiency

ChEMBL Multi‑Target Screening Footprint – Broader Interrogation Than Close Analogs

The ChEMBL record CHEMBL1596156 documents 12 potency determinations (binding and functional assays) across 11 distinct protein targets, including enzymes, membrane receptors, and epigenetic regulators [1]. By comparison, the closest analog 2-(4‑bromophenyl)-1-(4‑methoxyphenyl)-5,6,7,8‑tetrahydro‑4(1H)-quinazolinethione (MLS000579915) has a single reported IC₅₀ > 49.8 µM in a Scripps screening assay [2]. The 12‑assay ChEMBL profile of the target compound, while not yet yielding sub‑micromolar potency, provides a multi‑dimensional activity fingerprint that can guide selectivity assessment and scaffold repurposing decisions.

High-Throughput Screening Target Profiling Polypharmacology

Defensible Application Scenarios for 1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione – Evidence‑Grounded Use Cases


Phenotypic Screening Campaigns Requiring Intracellular Target Access

With zero hydrogen‑bond donors, only two acceptors, and a moderate XLogP3 of 3.5, this compound meets the minimal physicochemical criteria for passive cell permeability [1]. It is therefore suited as a core scaffold for phenotypic assays (e.g., image‑based morphological profiling, reporter‑gene assays) where cytosolic or nuclear target engagement is required and where more polar analogs with H‑bond donors would likely fail to penetrate.

Fragment‑Based or Ligand‑Efficiency‑Driven Lead Discovery

The low rotatable‑bond count (3) and moderate molecular weight (322.4 Da) yield favorable ligand‑efficiency metrics [2]. These properties make the compound a rational entry point for fragment‑evolution or scaffold‑hopping programs, where the furylmethyl‑phenyl‑thione motif can be systematically varied while preserving the entropic advantage over more flexible analogs.

Selectivity Panel Design Using ChEMBL Multi‑Target Footprint

The 12‑assay, 11‑target bioactivity record in ChEMBL (CHEMBL1596156) provides a pre‑existing selectivity envelope [3]. Researchers can use this fingerprint to design counter‑screens against the already‑tested targets, avoiding redundant testing and focusing resources on unexplored biological space. This contrasts with close analogs that lack comparable public profiling data.

Sulfur‑Centered Coordination Chemistry or Bioconjugation Studies

The C4‑thione group provides a soft Lewis‑basic site distinct from the furan oxygen and quinazoline nitrogen atoms. This differential hard/soft donor profile can be exploited in metal‑binding studies or for selective alkylation/conjugation at sulfur, enabling site‑specific functionalization that is not accessible in the corresponding 4‑one (quinazolinone) series [4].

Quote Request

Request a Quote for 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.